molecular formula C13H20O B132847 2,2,4,6,7-Pentamethyldihydrobenzofuran CAS No. 142874-81-5

2,2,4,6,7-Pentamethyldihydrobenzofuran

Cat. No.: B132847
CAS No.: 142874-81-5
M. Wt: 192.30 g/mol
InChI Key: SLROPVABSCVNOL-UHFFFAOYSA-N
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Description

2,2,4,6,7-Pentamethyldihydrobenzofuran is an organic compound with the molecular formula C13H18O It is a derivative of dihydrobenzofuran, characterized by the presence of five methyl groups attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4,6,7-Pentamethyldihydrobenzofuran can be synthesized from 2,3,5-trimethylphenol through a series of chemical reactions. The synthesis involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6,7-Pentamethyldihydrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2,2,4,6,7-Pentamethyldihydrobenzofuran has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,4,6,7-pentamethyldihydrobenzofuran involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to biological effects. The exact mechanism depends on the specific derivative and its application .

Comparison with Similar Compounds

2,2,4,6,7-Pentamethyldihydrobenzofuran can be compared with other similar compounds such as:

  • 2,2,5,7,8-Pentamethylchromane-6-sulfonyl chloride
  • 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-methyl

These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior .

Properties

CAS No.

142874-81-5

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2,2,4,6,7-pentamethyl-3a,4-dihydro-3H-1-benzofuran

InChI

InChI=1S/C13H20O/c1-8-6-9(2)11-7-13(4,5)14-12(11)10(8)3/h6,9,11H,7H2,1-5H3

InChI Key

SLROPVABSCVNOL-UHFFFAOYSA-N

SMILES

CC1=CC(=C2CC(OC2=C1C)(C)C)C

Canonical SMILES

CC1C=C(C(=C2C1CC(O2)(C)C)C)C

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,3,5-trimethyl-6-(2-methylprop-2-en-1-yl)phenol (13.0 g, 68.3 mmol) synthesized in Reference Example 2, p-toluenesulfonic acid monohydrate (1.30 g, 6.83 mmol) and toluene (130 mL) was stirred under heated reflux for 1.5 hours. After cooled to room temperature, the reaction solution was distributed by addition of 1N sodium hydroxide aqueous solution. The organic layer was washed with 1N sodium hydroxide aqueous solution and saturated saline, and then dried using anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was purified by basic silica gel chromatography (hexane-ethyl acetate 49:1 to 24:1) to give 11.1 g of the title compound (yield: 85%).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
title compound
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,4,6,7-Pentamethyldihydrobenzofuran
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2,2,4,6,7-Pentamethyldihydrobenzofuran
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2,2,4,6,7-Pentamethyldihydrobenzofuran
Reactant of Route 5
2,2,4,6,7-Pentamethyldihydrobenzofuran
Reactant of Route 6
2,2,4,6,7-Pentamethyldihydrobenzofuran

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